molecular formula C11H23ClN2O2 B6301059 (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride CAS No. 2097061-03-3

(R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

Cat. No.: B6301059
CAS No.: 2097061-03-3
M. Wt: 250.76 g/mol
InChI Key: CNCYXFGQGTVQBD-QRPNPIFTSA-N
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Description

®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a chemical compound with significant interest in various scientific fields

Mechanism of Action

Target of Action

The primary target of (R)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochlorideIt’s known that tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .

Mode of Action

The compound interacts with its targets through a process that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Biochemical Pathways

The specific biochemical pathways affected by This compoundIt’s known that tert-butyl amino acid esters play a significant role in peptide chemical synthesis , which is a crucial biochemical pathway in the production of proteins.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundThe compound’s tert-butyl esters are known to be produced in good yields , suggesting that they may have favorable bioavailability.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt’s known that the reaction conditions for the production of tert-butyl esters from protected amino acids and t-butanol involve the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . These conditions suggest that the compound’s action may be influenced by factors such as the presence of these reagents and the absence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the reaction of ®-4,4-dimethyl-3-pyrrolidinol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The major products are substituted esters or amides.

Scientific Research Applications

®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride
  • ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride
  • ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride

Uniqueness

®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific stereochemistry and the presence of the tert-butyl ester group

Properties

IUPAC Name

tert-butyl N-[(3R)-4,4-dimethylpyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCYXFGQGTVQBD-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1NC(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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